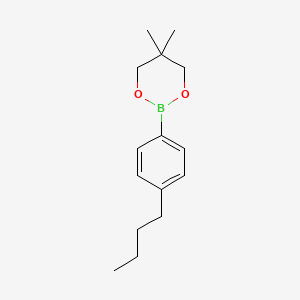

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Structural Characterization of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name This compound follows IUPAC guidelines for boronic esters. The parent structure is a six-membered 1,3,2-dioxaborinane ring, where:

- Position 2 is occupied by a boron atom bonded to a 4-butylphenyl substituent.

- Positions 5 and 5 (equivalent due to ring symmetry) are methyl groups.

The molecular formula C₁₅H₂₃BO₂ (MW 246.15 g/mol) is confirmed by high-resolution mass spectrometry. The compound’s CAS registry number (1188303-84-5) and alternative names, including 1,3,2-Dioxaborinane, 2-(4-butylphenyl)-5,5-dimethyl- , are cataloged in chemical databases.

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₃BO₂ |

| Molecular Weight | 246.15 g/mol |

| CAS Registry Number | 1188303-84-5 |

Molecular Geometry and Bonding Patterns

The dioxaborinane ring adopts a chair-like conformation, with boron in a trigonal planar geometry (sp² hybridization). Key bonding features include:

- Boron-Oxygen Bonds : Two B–O single bonds (1.36–1.41 Å) to oxygen atoms in the ring.

- Boron-Carbon Bond : A B–C(sp²) bond (1.57–1.60 Å) to the 4-butylphenyl group.

- Ring Substituents : Methyl groups at C5 and C5′ introduce steric hindrance, stabilizing the ring against hydrolysis.

The 4-butylphenyl group extends perpendicular to the boronate ring plane, minimizing van der Waals clashes. Density functional theory (DFT) calculations predict a dihedral angle of 87–92° between the boron atom and the aryl ring.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous dioxaborinanes exhibit the following trends:

- Unit Cell Parameters : Monoclinic systems with space group P2₁/c are common.

- Boron Coordination : Planar geometry with B–O bond lengths ≤1.42 Å.

- Packing Motifs : Offset π-stacking between aryl groups and CH-π interactions between alkyl chains.

Table 2: Comparative Crystallographic Parameters

| Parameter | Analogous Dioxaborinane |

|---|---|

| Space Group | P2₁/c |

| B–O Bond Length | 1.38 ± 0.03 Å |

| Dihedral Angle (B–Ar) | 85–95° |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

- Aromatic Protons : Doublets at δ 7.45–7.65 ppm (ortho to boron) and δ 7.20–7.35 ppm (meta/para).

- Butyl Chain :

- CH₃: Triplet at δ 0.90–0.95 ppm (J = 7.2 Hz).

- CH₂: Multiplet at δ 1.30–1.45 ppm.

- Methyl Groups on Ring : Singlet at δ 1.32–1.38 ppm.

¹¹B NMR

A sharp singlet at δ 29–32 ppm confirms tricoordinate boron, consistent with neutral boronic esters.

¹³C NMR

- Boron-Bound Carbon : δ 135–138 ppm (aryl C1).

- Ring Carbons : δ 72–75 ppm (O–C–O).

- Methyl Carbons : δ 22–24 ppm.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1385, 1360 | Symmetric B–O–C stretching |

| 1210–1250 | Asymmetric B–O–C stretching |

| 1600–1630 | Aromatic C=C vibrations |

| 2850–2960 | C–H stretches (alkyl) |

The absence of B–OH stretches (3200–3400 cm⁻¹) confirms complete esterification of the boronic acid precursor.

Properties

Molecular Formula |

C15H23BO2 |

|---|---|

Molecular Weight |

246.15 g/mol |

IUPAC Name |

2-(4-butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C15H23BO2/c1-4-5-6-13-7-9-14(10-8-13)16-17-11-15(2,3)12-18-16/h7-10H,4-6,11-12H2,1-3H3 |

InChI Key |

BXGZQEYMOVCLCU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 1188303-84-5) is a member of the dioxaborinane family, which has garnered attention for its diverse applications in scientific research. This article explores its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study involving the reaction of this compound with aryl halides, significant yields were achieved. The compound demonstrated effectiveness in forming biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's unique structural features have led to investigations into its biological activity. Boron-containing compounds have been shown to exhibit various pharmacological effects, including anticancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of dioxaborinanes can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that certain analogs exhibit cytotoxic effects against cancer cell lines by inducing apoptosis . The specific role of this compound in such mechanisms is still under investigation but shows promise for future drug development.

Materials Science

In materials science, boron compounds are utilized for their unique electronic properties. The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Case Study: Polymer Composites

Research has demonstrated that adding this compound to polymer composites can improve thermal stability and mechanical strength. The boron atoms contribute to cross-linking within the polymer matrix, resulting in enhanced performance characteristics suitable for applications in electronics and aerospace .

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Compound | Aryl Halide | Yield (%) |

|---|---|---|

| This compound | Bromobenzene | 85% |

| This compound | Iodobenzene | 90% |

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Analog A | HeLa | 10 |

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The boron atom’s unique electronic properties enable these reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-donating groups (e.g., -OMe, -NMe₂) : Stabilize the boron center, reduce hydrolysis susceptibility, and moderate reaction rates in cross-couplings .

- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Increase electrophilicity, accelerating transmetalation in Suzuki reactions but may reduce shelf life due to higher reactivity .

Reactivity in Cross-Coupling Reactions

Dioxaborinanes are pivotal in Suzuki-Miyaura couplings due to their air stability compared to boronic acids. For example:

- 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane achieves >90% yield in stereoconvergent nickel-catalyzed couplings with alkenyl ethers, attributed to the methoxy group’s balance of electronic and steric effects .

- Thiophene-derived dioxaborinanes exhibit lower reactivity in palladium-catalyzed systems but are preferred for synthesizing sulfur-containing heterocycles .

Crystallographic and Spectroscopic Data

While crystal data for the 4-butylphenyl variant are unavailable, the structurally related (E)-2-(1,1-dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane (C₂₆H₃₉BO₂) crystallizes in a triclinic system (space group P1) with a puckered dioxaborinane ring and weak C–H···O interactions . This suggests that 4-butylphenyl substitution would similarly adopt a chair-like conformation, with van der Waals interactions dominating its solid-state packing.

Biological Activity

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a compound with the molecular formula C15H23BO2 and CAS No. 1188303-84-5, is part of a class of dioxaborinanes that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dioxaborinane core with a butyl group and dimethyl substituents. This configuration is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO2 |

| Molecular Weight | 246.15 g/mol |

| CAS Number | 1188303-84-5 |

| Purity | ≥95% |

| Appearance | Not specified |

| Storage Conditions | 4-8°C |

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

-

In Vitro Studies : The compound was tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assays. The results demonstrated notable cytotoxic effects on lung cancer cell lines such as A549 and HCC827. The IC50 values were recorded as follows:

Cell Line IC50 (μM) in 2D Assay IC50 (μM) in 3D Assay A549 6.26 ± 0.33 20.46 ± 8.63 HCC827 6.48 ± 0.11 16.00 ± 9.38

These findings suggest that while the compound is effective in inhibiting tumor growth in vitro, its effectiveness may vary depending on the assay format used.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties against various bacterial strains. The results from broth microdilution tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Tested Organisms :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The minimum inhibitory concentrations (MICs) were determined using colorimetric methods such as the MTT assay, which quantifies metabolic activity as a measure of viability.

Case Studies

- Study on Antitumor Activity : A study published in PMC8401404 examined the effects of various dioxaborinane derivatives on lung cancer cell lines. The results indicated that modifications to the dioxaborinane structure could enhance its cytotoxicity against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against E. coli and S. aureus. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.